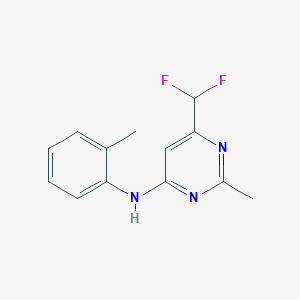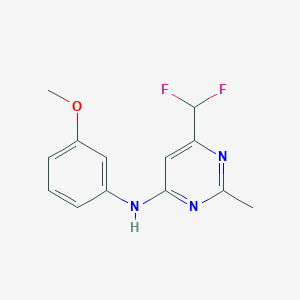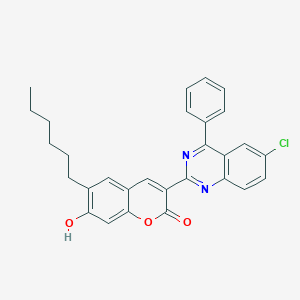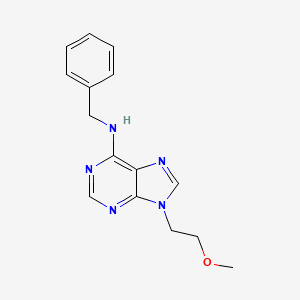
4-(4-methylpyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-methylpyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine is a heterocyclic compound that has been studied for its potential applications in medicinal chemistry, drug synthesis, and biochemistry. This compound is a member of the morpholine family, which is composed of five-membered rings containing nitrogen, oxygen, and carbon atoms. This compound has been studied for its ability to act as a catalyst, as a ligand, and as a building block in drug synthesis. It is also known to possess a variety of biochemical and physiological effects, making it an attractive candidate for further research.
Applications De Recherche Scientifique
4-(4-methylpyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine has been studied for its potential applications in medicinal chemistry, drug synthesis, and biochemistry. This compound has been found to act as a ligand in the synthesis of various drugs and has been used as a catalyst in the synthesis of pharmaceuticals. It has also been studied for its ability to form complexes with metal ions, which can be used in the synthesis of metal-containing drugs. Additionally, this compound has been studied for its ability to act as a building block for the synthesis of various drugs.
Mécanisme D'action
The mechanism of action of 4-(4-methylpyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine is not well understood. However, it is believed to act as a ligand in the formation of complexes with metal ions, as well as a catalyst in the synthesis of pharmaceuticals. It is also believed to act as a building block for the synthesis of various drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-methylpyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine are not well understood. However, it is known to possess a variety of biochemical and physiological effects, such as the ability to act as a ligand in the formation of complexes with metal ions, as well as a catalyst in the synthesis of pharmaceuticals. Additionally, this compound has been found to possess anti-inflammatory, anti-bacterial, and anti-fungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(4-methylpyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine in laboratory experiments include its ability to act as a ligand in the formation of complexes with metal ions, as well as a catalyst in the synthesis of pharmaceuticals. Additionally, this compound is relatively inexpensive and has a low toxicity. The main limitation of using this compound in laboratory experiments is that its mechanism of action is not well understood and its effects on the body are not yet known.
Orientations Futures
The future directions of 4-(4-methylpyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine research include further investigation into its mechanism of action, its effects on the body, and its potential applications in medicinal chemistry, drug synthesis, and biochemistry. Additionally, further research is needed to determine the optimal conditions for the synthesis of this compound and its complexes with metal ions. Finally, further research is needed to investigate the potential toxicity of this compound and its effects on the environment.
Méthodes De Synthèse
4-(4-methylpyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine is typically synthesized through a series of reactions involving the condensation of 4-methylpyrimidine-2-carboxylic acid and pyrrolidine-1-carbonyl chloride. This reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The product is then purified by recrystallization. Other methods of synthesis have also been reported, including the reaction of pyrrolidine-1-carbonyl chloride with 4-methylpyrimidine-2-aldehyde and the reaction of 4-methylpyrimidine-2-carbaldehyde with pyrrolidine-1-carbonyl chloride.
Propriétés
IUPAC Name |
[4-(4-methylpyrimidin-2-yl)morpholin-2-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2/c1-11-4-5-15-14(16-11)18-8-9-20-12(10-18)13(19)17-6-2-3-7-17/h4-5,12H,2-3,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJJGZYQEAZUBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCOC(C2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylpyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-5-fluoro-2,6-dimethylpyrimidine](/img/structure/B6484082.png)
![4-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)oxolan-3-ol](/img/structure/B6484084.png)
![2-[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]-5-(trifluoromethyl)pyridine](/img/structure/B6484090.png)

![N-methyl-N-[2-(pyridin-4-yl)ethyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B6484107.png)

![2-(ethylsulfanyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]benzamide](/img/structure/B6484128.png)
![2-(2,4-difluorophenyl)-1-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)ethan-1-one](/img/structure/B6484132.png)


![2-[(5-methylfuran-3-yl)methylidene]propanedinitrile](/img/structure/B6484148.png)
![4-[(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile](/img/structure/B6484176.png)
![4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(trifluoromethyl)pyridine](/img/structure/B6484179.png)
